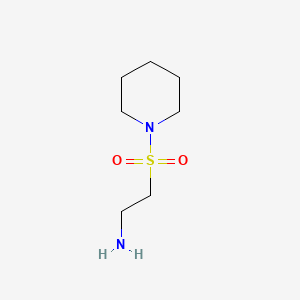

Aminoethanesulfonylpiperidine

概要

説明

Aminoethanesulfonic acid is a physiological amino acid present in humans, known for its surface-active properties . Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . The combination of these two components results in a compound with potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: Aminoethanesulfonylpiperidine can be synthesized through the reaction of aminoethanesulfonic acid with piperidine under controlled conditions. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

化学反応の分析

Electrophilic Trapping and Oxidative Reactions

Aminoethanesulfonylpiperidine derivatives participate in electrophilic trapping under aerobic conditions:

-

Enamine Formation : 2-Aminopyridine-3-sulfonyl chlorides react with tertiary amines (e.g., triethylamine) in air to produce sulfonylethenamines via N-sulfonylammonium intermediates. Yields vary with substituents (17–44%) .

-

Oxidative Degradation : Intermediate N-sulfonylammonium salts degrade oxidatively to enamines and sulfonic acids .

Key Reaction Pathway :

-

Adduct Formation :

-

Oxidation :

Nucleophilic Aromatic Substitution (SNAr)

Piperidine sulfonamides undergo SNAr with electron-deficient aryl halides:

-

Thiol-Reactive Conjugation : Pentafluorobenzenesulfonamide derivatives react with cysteine residues via SNAr (84% yield for PA3.2 ) .

-

Chichibabin Reaction : Pyridine sulfonyl analogs react with sodium amide to form 2-aminopyridine derivatives .

Table 2: SNAr Reaction Outcomes

| Substrate | Electrophile | Product | Yield |

|---|---|---|---|

| Piperazine-polyamine | Pentafluorobenzenesulfonyl chloride | Thiol-functionalized PA3.2 | 84% |

Table 3: siRNA Delivery Efficiency

| Conjugate | Cell Line | Silencing Efficiency |

|---|---|---|

| PA3.2-HumAfFt | HepG2 | 26.5% |

| PA2.1-HumAfFt | HeLa | 16% |

Stability and Toxicity Profiles

科学的研究の応用

Chemistry

- Building Block for Organic Synthesis : Aminoethanesulfonylpiperidine serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives through chemical reactions such as oxidation, reduction, and substitution.

Biology

- Biological Role : The compound is studied for its potential role in biological systems due to its structural similarity to amino acids. Research indicates that it may influence enzyme activity and receptor interactions, although the specific mechanisms are still under investigation.

Medicine

- Therapeutic Potential : this compound is being explored for its therapeutic applications. Studies have shown that it possesses analgesic, antihistaminic, anti-anaphylactic, and antipyretic activities, although its potency varies across different pharmacological effects .

- Surface-Active Agent : Its surface-active properties make it suitable for use in drug formulations, potentially enhancing the bioavailability of other therapeutic agents.

Industry

- Chemical Production : The compound is utilized in the production of various chemical products. Its unique properties allow it to be integrated into formulations that require surfactants or stabilizers.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Organic Synthesis | Serves as an intermediate for complex molecules |

| Biology | Enzyme Modulation | May influence enzyme activity and receptor interactions |

| Medicine | Therapeutic Agent | Exhibits analgesic and antihistaminic activities |

| Industry | Chemical Formulations | Used as a surfactant in various products |

Case Studies

- Pharmacological Studies : Research has demonstrated that this compound exhibits significant binding affinity to serum proteins, influencing its pharmacokinetics. A study showed approximately 85% protein binding in rabbit models .

- Therapeutic Efficacy : In animal models, the compound demonstrated analgesic effects comparable to standard analgesics but with varying potency levels across different conditions . Further studies are required to elucidate its mechanisms of action and optimize its therapeutic applications.

- Industrial Applications : this compound has been incorporated into formulations aimed at enhancing solubility and stability in pharmaceutical products. Its effectiveness as a surfactant has been noted in several industrial applications, highlighting its versatility .

作用機序

The mechanism of action of aminoethanesulfonylpiperidine involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by modulating the activity of enzymes and receptors, leading to changes in cellular processes. The specific molecular targets and pathways involved in its mechanism of action are still under investigation .

類似化合物との比較

Aminoethanesulfonylpiperidine can be compared with other similar compounds, such as:

Piperidine: A six-membered heterocycle with a wide range of applications in medicinal chemistry.

Aminoethanesulfonic Acid: A physiological amino acid with surface-active properties.

Substituted Piperidines: Compounds with various substituents on the piperidine ring, each with unique properties and applications.

Uniqueness: The uniqueness of this compound lies in its combination of aminoethanesulfonic acid and piperidine, resulting in a compound with potential therapeutic applications and surface-active properties .

生物活性

Aminoethanesulfonylpiperidine (AESP) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of AESP, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

AESP is characterized by the presence of a piperidine ring substituted with an aminoethanesulfonyl group. This unique structure contributes to its interaction with various biological targets.

1. Antioxidant Activity

Research indicates that piperidine derivatives, including AESP, exhibit significant antioxidant properties. For instance, studies have shown that compounds containing piperidine rings can effectively scavenge free radicals, demonstrating potential in preventing oxidative stress-related diseases .

Table 1: Antioxidant Activity of Piperidine Derivatives

| Compound Name | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| AESP | 65 | 20 |

| 4-Nitrophenylpiperidine | 75 | 15 |

| Unsubstituted Piperidine | 55 | 25 |

2. Antimicrobial Activity

AESP and its derivatives have been evaluated for their antimicrobial properties. In vitro studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The presence of the sulfonyl group enhances the antibacterial efficacy of the compound .

Table 2: Antimicrobial Activity of AESP Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Salmonella typhi | 10 |

| Bacillus subtilis | 15 |

| Escherichia coli | 30 |

3. Anti-inflammatory Activity

The anti-inflammatory potential of AESP has been investigated through various assays. Compounds derived from piperidine have shown inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6, indicating a promising role in managing inflammatory conditions .

Case Study: Inhibition of Cytokines

- In a study involving RAW264.7 macrophages treated with AESP, significant reductions in TNF-α levels were observed at concentrations as low as 10 µM, demonstrating its potential as an anti-inflammatory agent.

The biological activity of AESP can be attributed to its ability to interact with specific biological targets:

- Antioxidant Mechanism : AESP likely exerts its antioxidant effects through the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

- Antimicrobial Mechanism : The sulfonyl group in AESP may disrupt bacterial cell wall synthesis or function, leading to bactericidal effects.

- Anti-inflammatory Mechanism : AESP may inhibit the signaling pathways involved in the production of inflammatory cytokines, thereby reducing inflammation.

Research Findings and Future Directions

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of piperidine derivatives. For instance, introducing different substituents on the piperidine ring can significantly affect their potency against various biological targets .

Future research should focus on:

- In Vivo Studies : To validate the efficacy and safety profile of AESP in animal models.

- Mechanistic Studies : To elucidate the precise molecular pathways through which AESP exerts its effects.

- Clinical Trials : To assess the therapeutic potential of AESP in treating conditions such as cancer and inflammatory diseases.

特性

IUPAC Name |

2-piperidin-1-ylsulfonylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c8-4-7-12(10,11)9-5-2-1-3-6-9/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLOGRANXQCUIPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60953609 | |

| Record name | 2-(Piperidine-1-sulfonyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60953609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31644-46-9 | |

| Record name | Piperidine, N-(2-aminoethylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031644469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Piperidine-1-sulfonyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60953609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key findings regarding the absorption, distribution, metabolism, and excretion (ADME) of Taurinopiperidine?

A1: Research indicates that Taurinopiperidine exhibits approximately 85% binding to rabbit serum protein at peak blood concentration following oral administration []. The study also reveals that around 11.5% of the compound is excreted unchanged in rabbit urine, suggesting significant metabolism into metabolites lacking the piperidine structure []. This implies that Taurinopiperidine likely undergoes extensive first-pass metabolism, influencing its bioavailability and potentially leading to the formation of active or inactive metabolites.

Q2: What pharmacological activities have been observed with Taurinopiperidine?

A2: Taurinopiperidine demonstrates a range of pharmacological activities, albeit with varying potency. While it does not exhibit anti-inflammatory effects on carrageenin-induced edema in rats, it inhibits vascular permeability and exhibits analgesic, antihistaminic, anti-anaphylactic, and antipyretic properties in animal models []. Further research is needed to elucidate the mechanisms underlying these activities and to determine their clinical relevance.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。